molecular formula C7H4BrN3O B13704155 3-(5-Bromo-2-pyrimidinyl)-3-oxopropanenitrile

3-(5-Bromo-2-pyrimidinyl)-3-oxopropanenitrile

Katalognummer: B13704155
Molekulargewicht: 226.03 g/mol
InChI-Schlüssel: BXBQSGNOYAGHKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-2-pyrimidinyl)-3-oxopropanenitrile is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring and a nitrile group attached to a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

3-(5-Bromo-2-pyrimidinyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-2-pyrimidinyl)-3-oxopropanenitrile is used in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-pyrimidinyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3-(5-Bromo-2-pyrimidinyl)-3-oxopropanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C7H4BrN3O

Molekulargewicht

226.03 g/mol

IUPAC-Name

3-(5-bromopyrimidin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C7H4BrN3O/c8-5-3-10-7(11-4-5)6(12)1-2-9/h3-4H,1H2

InChI-Schlüssel

BXBQSGNOYAGHKB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)C(=O)CC#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.